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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 1H-Imidazole-1-propanenitrile, 2-phenyl- (CAS No. 23996-12-5). This
document is intended for an audience of researchers, scientists, and professionals in the field
of drug development and fine chemical synthesis. The guide delves into the compound's
structure, physicochemical characteristics, spectroscopic profile, synthesis, and reactivity.
Safety and handling protocols are also discussed to ensure its proper use in a laboratory
setting. The information presented herein is a synthesis of established chemical principles and
available data, intended to serve as a foundational resource for the application and further
investigation of this versatile molecule.

Introduction

1H-Imidazole-1-propanenitrile, 2-phenyl-, a derivative of the ubiquitous imidazole scaffold, is
a compound of interest in various domains of chemical research, including medicinal chemistry
and materials science. The presence of a phenyl group at the 2-position of the imidazole ring
and a propanenitrile substituent at the 1-position imparts a unique combination of steric and
electronic properties. The imidazole core is a well-known pharmacophore, present in numerous
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biologically active compounds, while the nitrile group offers a versatile handle for a wide array
of chemical transformations. This guide aims to consolidate the available technical information
on this compound, providing a reliable reference for its use in research and development.

Compound Identification and Physicochemical
Properties

A solid understanding of a compound's fundamental properties is crucial for its effective
application in experimental work. The key identifiers and physicochemical properties of 1H-
Imidazole-1-propanenitrile, 2-phenyl- are summarized in the table below.
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Property

Value

Source(s)

Chemical Name

1H-Imidazole-1-propanenitrile,

2-phenyl-

[1]

3-(2-Phenyl-1H-imidazol-1-

Synonyms yl)propanenitrile, 1-(2- [2][3]
Cyanoethyl)-2-phenylimidazole

CAS Number 23996-12-5 [11[3]114]

Molecular Formula C12H11Ns [1114]

Molecular Weight 197.24 g/mol [1][4]
Colorless to pale yellow liquid

Appearance , [2]
or solid

Melting Point 99.5-101.5 °C [4]

Boiling Point 418.3 £ 47.0 °C (Predicted) [4]

Density 1.08 + 0.1 g/cm? (Predicted) [4]
Practically insoluble in water;

Solubility Soluble in polar organic

solvents like alcohols.[2][4]

Vapor Pressure

3.32E-07 mmHg at 25°C

[4]

Flash Point

206.8 °C

[4]

Refractive Index

1.596 (Predicted)

[4]

Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis for 1H-Imidazole-1-

propanenitrile, 2-phenyl- is not consolidated in a single source, its characteristic

spectroscopic features can be reliably predicted based on the known spectra of its constituent

functional groups and related imidazole derivatives.[5][6][7][8]

'H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons
of the phenyl ring, the imidazole ring, and the propanenitrile side chain.

e Phenyl Protons: A multiplet in the aromatic region, typically between 6 7.2 and 7.8 ppm.

e Imidazole Protons: Two singlets or doublets in the downfield region, characteristic of
imidazole ring protons, likely between & 7.0 and 7.5 ppm.

e Propanenitrile Protons: Two triplets corresponding to the two methylene groups of the
propanenitrile chain. The methylene group adjacent to the imidazole nitrogen (N-CHz) would
likely appear around 6 4.2-4.5 ppm, while the methylene group adjacent to the nitrile group
(CH2-CN) would be expected at approximately & 2.8-3.1 ppm.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for all 12 carbon atoms in the molecule, with the
nitrile carbon appearing significantly downfield.

 Nitrile Carbon (-C=N): Expected to be in the range of d 115-125 ppm.
o Aromatic and Imidazole Carbons: Multiple signals in the  110-150 ppm region.

 Aliphatic Carbons (-CH2-CH3-): Signals for the two methylene carbons are anticipated in the
aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the key functional
groups.

e C=N Stretch: A sharp, medium-intensity band around 2240-2260 cm™1.

e C=N and C=C Stretching (Aromatic and Imidazole): Multiple bands in the 1450-1600 cm~1
region.

e C-H Stretching (Aromatic): Peaks above 3000 cm™1.

e C-H Stretching (Aliphatic): Peaks below 3000 cm~1.
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Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* would be observed at
m/z = 197. Key fragmentation patterns would likely involve the loss of the cyanoethyl group or

cleavage of the propanenitrile chain.

Synthesis

The primary and most direct route for the synthesis of 1H-Imidazole-1-propanenitrile, 2-
phenyl- is the cyanoethylation of 2-phenyl-1H-imidazole with acrylonitrile. This reaction is a
classic example of a Michael addition, where the nucleophilic nitrogen of the imidazole ring
attacks the [3-carbon of the acrylonitrile.

Cyanoethylation Reaction

Base Catalyst
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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